Monamidocin

Description

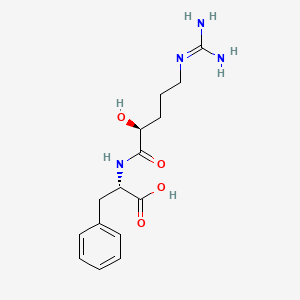

Structure

3D Structure

Properties

Molecular Formula |

C15H22N4O4 |

|---|---|

Molecular Weight |

322.36 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-hydroxypentanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C15H22N4O4/c16-15(17)18-8-4-7-12(20)13(21)19-11(14(22)23)9-10-5-2-1-3-6-10/h1-3,5-6,11-12,20H,4,7-9H2,(H,19,21)(H,22,23)(H4,16,17,18)/t11-,12-/m0/s1 |

InChI Key |

UVIGFTRCBVMVNN-RYUDHWBXSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)O |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)O |

Synonyms |

monamidocin N-((S)-5-guanidino-2-hydroxypentanoyl)-L-phenylalanine N-(5-guanidino-2-hydroxypentanoyl)phenylalanine |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Monamidocin

Identification of Monamidocin-Producing Organisms and Strains

This compound has been identified and isolated from the culture broth of Streptomyces sp. strain NR 0637. flybase.orgchem960.comnih.govfishersci.co.uknih.gov This specific strain of Streptomyces is recognized as the source of this dipeptide analogue. The isolation process involved various chromatographic techniques to purify the compound from the fermentation broth. nih.gov

Genetic Basis of this compound Biosynthesis

The genetic information required for the biosynthesis of secondary metabolites in Streptomyces is commonly organized into biosynthetic gene clusters (BGCs). These clusters typically contain genes encoding the necessary biosynthetic enzymes, regulatory proteins, and transport systems. While Streptomyces species are well-known for their rich production of diverse bioactive compounds encoded by BGCs, specific detailed information regarding the genetic basis solely for this compound biosynthesis in Streptomyces sp. NR 0637 was not extensively available in the provided search results. General concepts of pathway engineering in Streptomyces and the involvement of BGCs in producing various secondary metabolites, including lipopeptides and antibiotics, are documented.

Specific identification and annotation of the biosynthetic gene cluster directly responsible for this compound production in Streptomyces sp. NR 0637 were not detailed in the analyzed literature. While databases like MIBiG exist for cataloging BGCs, a specific entry for this compound was not found among the search results, unlike for other compounds such as monensin. The biosynthesis of dipeptides like this compound would likely involve genes encoding enzymes for the synthesis of its constituent amino acids, (S)-5-guanidino-2-hydroxypentanoic acid and L-phenylalanine, and enzymes responsible for linking these precursors.

Information specifically on the regulatory elements that govern the expression of genes involved in this compound biosynthesis in Streptomyces sp. NR 0637 was not available in the provided search results. The production of secondary metabolites in Streptomyces is often tightly regulated by complex networks involving pathway-specific regulators, pleiotropic regulators, and environmental signals.

Enzymology of this compound Biosynthesis

Based on the structure of this compound, its biosynthesis would involve enzymatic steps to produce the two constituent units, (S)-5-guanidino-2-hydroxypentanoic acid and L-phenylalanine, followed by their enzymatic ligation. L-phenylalanine is a standard aromatic amino acid, and its biosynthesis pathway is well-established in microorganisms. nih.gov The formation of (S)-5-guanidino-2-hydroxypentanoic acid, a less common amino acid derivative, would require specific enzymatic transformations, likely involving reactions such as hydroxylation and guanidination of a precursor molecule.

Specific details regarding the key enzymes and their catalytic mechanisms directly involved in the biosynthesis of this compound were not found in the provided search results. Given the dipeptide structure, enzymes such as nonribosomal peptide synthetases (NRPSs) or related ligases could be involved in coupling (S)-5-guanidino-2-hydroxypentanoic acid and L-phenylalanine. Biosynthesis of the guanidino-hydroxy-pentanoic acid moiety would necessitate enzymes catalyzing the specific modifications of a precursor molecule.

Metabolic Engineering Approaches for Enhanced this compound Production

Metabolic engineering is a strategy used to optimize microbial strains for increased production of desired compounds by modifying metabolic pathways. While specific metabolic engineering efforts directly targeting this compound production in Streptomyces sp. NR 0637 are not detailed in the provided results, the general principles and techniques of metabolic engineering applied to enhance secondary metabolite production in microorganisms, including Streptomyces, are relevant. jjis.or.krresearchgate.netnih.govnih.gov

Metabolic engineering strategies can involve:

Optimizing precursor biosynthesis. jjis.or.kr

Regulating pathway bottlenecks by modifying enzyme activity at metabolic branch points. jjis.or.krgoogle.comgoogle.com

Engineering tolerance mechanisms to address potential cytotoxicity of the product or intermediates. jjis.or.kr

Integrating heterologous pathways to enhance precursor availability. jjis.or.kr

Decreasing metabolic flux through competing secondary pathways while increasing flux through the desired biosynthetic pathway. google.comgoogle.com

Enhancing the supply of electron donors and other cofactors. mdpi.com

Increasing the copy number of genes encoding rate-limiting enzymes in the biosynthetic pathway. researchgate.netmdpi.com

These approaches aim to redirect metabolic flux within the organism to favor the synthesis of the target compound, potentially leading to enhanced yields. jjis.or.krnih.govnih.govgoogle.comgoogle.commdpi.com

Structural Elucidation and Spectroscopic Characterization of Monamidocin

Challenges and Innovations in Monamidocin Structural Assignments

The structural assignment of natural products, including compounds like this compound isolated from microbial sources, can present various challenges. These challenges often arise from the complexity of the chemical structures, the small quantities in which these compounds may be isolated, and the presence of co-occurring compounds in the natural extract.

In the case of this compound, the initial isolation and purification steps were critical to obtain a sample pure enough for spectroscopic analysis. nih.gov The determination of the molecular formula using techniques like HRFAB-MS and 13C NMR is a fundamental step, but the arrangement of atoms and stereochemistry require more sophisticated methods. nih.govresearchgate.net

Innovations in spectroscopic techniques, particularly the development and application of 2D NMR experiments, have been pivotal in overcoming these challenges. nih.gov Techniques such as COSY, HSQC, and HMBC provide through-bond and through-space connectivity information, allowing researchers to piece together the molecular structure. nih.gov The successful elucidation of this compound's structure relied significantly on the application of 2D NMR, demonstrating the power of these methods in assigning the complete structure of complex natural products. nih.gov

Furthermore, the integration of spectroscopic data with information from other analytical techniques, such as mass spectrometry, is a common approach to enhance the confidence of structural assignments. The combination of molecular weight information from MS with structural fragments identified by NMR provides a more comprehensive picture of the molecule. While not explicitly detailed as a "challenge" for this compound itself in the available information, the process highlights the need for robust analytical strategies to confidently assign the structures of novel natural compounds.

Mechanisms of Action at the Molecular and Cellular Level

Identification of Monamidocin's Primary Molecular Targets

This compound functions as a fibrinogen receptor binding inhibitor. nih.gov The primary molecular target identified for this compound is the fibrinogen receptor, also known as Glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) complex. nih.govnih.govresearchgate.net This receptor is a crucial integrin found on the surface of platelets and plays a central role in platelet aggregation by binding to fibrinogen and von Willebrand factor, thereby cross-linking platelets. researchgate.netnih.gov

Protein-Monamidocin Interactions and Binding Affinity Studies

This compound inhibits the binding of fibrinogen to its receptor, GP IIb/IIIa. nih.gov Studies have quantified this inhibitory effect through binding affinity measurements, specifically using IC50 values. The IC50 represents the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. rcsb.orgcarterra-bio.com

Research has shown that this compound inhibits the binding of fibrinogen to its receptor with an IC50 of 0.21 µM. nih.govresearchgate.net This indicates the concentration at which this compound is able to reduce fibrinogen binding to the GP IIb/IIIa receptor by half. Analogs of this compound have been synthesized to explore structure-activity relationships and potentially identify more potent inhibitors. For instance, N-[(R)-5-guanidino-2-hydroxypentanoyl]-L-tyrosine, an analog, demonstrated a lower IC50 of 0.022 µM for inhibiting fibrinogen binding, indicating approximately ten times greater potency than this compound. nih.govresearchgate.net

The interaction between this compound and the GP IIb/IIIa receptor involves the antagonism of fibrinogen binding. GP IIb/IIIa receptors recognize specific sequences in their ligands, such as the Arg-Gly-Asp (RGD) sequence found in fibrinogen. researchgate.netnih.gov While GP IIb/IIIa can interact with RGD sequences, studies on other integrins with identical beta subunits (like integrin alpha v beta 3) and GP IIb/IIIa have shown differential peptide recognition and distinct binding sites on fibrinogen. nih.gov Peptides corresponding to fibrinogen gamma chain residues 400-411 effectively blocked fibrinogen binding by GP IIb/IIIa. nih.gov this compound's structure and its interaction with the GP IIb/IIIa receptor are key to understanding its inhibitory mechanism on fibrinogen binding.

Here is a summary of the binding affinity data for this compound and a more potent analog:

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| This compound | Fibrinogen Receptor (GP IIb/IIIa) | Binding Inhibition | 0.21 | nih.govresearchgate.net |

| N-[(R)-5-guanidino-2-hydroxypentanoyl]-L-tyrosine | Fibrinogen Receptor (GP IIb/IIIa) | Binding Inhibition | 0.022 | nih.govresearchgate.net |

Nucleic Acid-Monamidocin Interactions

Based on the available search results, there is no information indicating that this compound directly interacts with nucleic acids. The reported mechanism of action focuses on protein interaction, specifically with the fibrinogen receptor.

Lipid-Monamidocin Interactions

Based on the available search results, there is no information indicating that this compound directly interacts with lipids. The reported mechanism of action focuses on protein interaction, specifically with the fibrinogen receptor.

Elucidation of this compound's Cellular Effects

This compound's interaction with the fibrinogen receptor leads to significant cellular effects, primarily concerning platelet function.

Impact on Essential Cellular Processes

The primary cellular process impacted by this compound is platelet aggregation. By inhibiting the binding of fibrinogen to the GP IIb/IIIa receptor, this compound prevents the cross-linking of platelets, which is the final common pathway for platelet aggregation. researchgate.netnih.gov

Studies have evaluated this compound's ability to inhibit platelet aggregation induced by various agonists. This compound inhibits ADP-induced aggregation of human platelets with an IC50 of 46 µM. nih.govresearchgate.net It also inhibits collagen-induced platelet aggregation with an IC50 of 30 µM and thrombin-induced platelet aggregation with an IC50 of 77 µM. nih.govresearchgate.net These findings demonstrate that this compound can inhibit platelet aggregation stimulated by different physiological activators, albeit at higher concentrations compared to its inhibition of fibrinogen receptor binding. nih.govresearchgate.net

Here is a summary of this compound's inhibitory effects on platelet aggregation:

| Inducing Agent | Cellular Process | IC50 (µM) | Reference |

| ADP | Platelet Aggregation | 46 | nih.govresearchgate.net |

| Collagen | Platelet Aggregation | 30 | nih.govresearchgate.net |

| Thrombin | Platelet Aggregation | 77 | nih.govresearchgate.net |

Biochemical Pathways Modulated by this compound

This compound is known to modulate biochemical pathways related to platelet function and cell adhesion. Its primary impact is on the interaction between fibrinogen and its receptor, the glycoprotein IIb/IIIa (GP IIb/IIIa) complex, which is crucial for platelet aggregation. nih.govmdpi.com By inhibiting this binding, this compound interferes with the downstream signaling events that lead to platelet aggregation. nih.govresearchgate.net

Enzyme Inhibition Kinetics and Mechanism of Action Studies

Studies on this compound have focused on its ability to inhibit fibrinogen binding rather than directly inhibiting enzyme activity in the classical sense. The mechanism involves blocking a protein-protein interaction. This compound inhibits the binding of fibrinogen to its receptor with a reported IC50 of 0.21 µM. nih.govresearchgate.net This indicates the concentration at which the compound achieves half of its maximal inhibitory effect on fibrinogen binding. Further studies have investigated its impact on platelet aggregation induced by various agonists. This compound inhibits ADP-induced platelet aggregation with an IC50 of 46 µM, collagen-induced aggregation with an IC50 of 30 µM, and thrombin-induced aggregation with an IC50 of 77 µM. nih.govresearchgate.net These values provide insight into the potency of this compound in cellular contexts stimulated by different physiological triggers.

Signaling Pathway Modulation by this compound

While direct evidence detailing specific intracellular signaling pathways modulated by this compound is limited in the provided search results, its action as a fibrinogen receptor antagonist implies an impact on downstream signaling events initiated by fibrinogen binding to GP IIb/IIIa. Fibrinogen binding to GP IIb/IIIa activates intracellular signaling cascades that are essential for platelet activation, spreading, and aggregation. By blocking this initial binding event, this compound is expected to disrupt these downstream signals, thereby inhibiting platelet function. nih.govresearchgate.net

Structure-Activity Relationships (SAR) Governing this compound's Molecular Interactions

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of this compound relates to its biological activity and for guiding the design of more potent analogues. gardp.orgwikipedia.orgcollaborativedrug.com

Identification of Key Pharmacophores and Functional Groups

Based on the structure of this compound and its more potent analogues, key pharmacophores and functional groups essential for its activity as a fibrinogen receptor antagonist have been identified. The guanidino group appears to be a critical functional group for interaction with the target receptor. wikipedia.org The presence and stereochemistry of the hydroxyl group also play a significant role in the compound's activity. mdpi.com These groups are likely involved in crucial interactions, such as hydrogen bonding or ionic interactions, with the fibrinogen receptor binding site.

Impact of Structural Modifications on Target Binding and Efficacy

Here is a table summarizing the comparative inhibitory activity:

| Compound | Target | IC50 (µM) |

| This compound | Fibrinogen binding | 0.21 |

| This compound | ADP-induced platelet aggregation | 46 |

| This compound | Collagen-induced platelet aggregation | 30 |

| This compound | Thrombin-induced platelet aggregation | 77 |

| N-[(R)-5-guanidino-2-hydroxypentanoyl]-L-tyrosine analogue | Fibrinogen binding | 0.022 |

Comparative Analysis of this compound Mechanism with Related Chemical Compounds

This compound's mechanism of action as a fibrinogen receptor antagonist shares similarities with other compounds that target the GP IIb/IIIa receptor, such as RGD mimetics. fishersci.ca The RGD (Arginyl-Glycyl-Aspartic acid) sequence is a common motif found in extracellular matrix proteins, including fibrinogen, that is recognized by integrins like GP IIb/IIIa. wikipedia.orgtocris.com RGD mimetics are designed to mimic this sequence and block the interaction between adhesive proteins and integrins. wikipedia.orgtocris.com

Synthetic Approaches and Derivatization of Monamidocin

Total Synthesis of Monamidocin

Total synthesis is a challenging endeavor that pushes the boundaries of organic chemistry, requiring the development of new methodologies and strategies to overcome structural complexities and achieve high efficiency and selectivity. scripps.edupsu.eduwikipedia.org

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a critical first step in planning a total synthesis. It involves working backward from the target molecule, this compound, to identify simpler precursor molecules through a series of "disconnections." These disconnections represent the reverse of plausible synthetic reactions. The goal is to break the target molecule into readily available starting materials using known or conceivable chemical transformations. chemistrydocs.comsinica.edu.tw

For this compound, a retrosynthetic analysis would consider strategic disconnections that simplify the complex ring system and incorporate the various functional groups and stereocenters. Key considerations include identifying bonds that can be formed efficiently and selectively in the forward synthesis. This process often involves analyzing the molecule for functional group interconversions (FGIs) and identifying key carbon-carbon bonds that can be formed using established reactions like aldol (B89426) condensations, Michael additions, or alkylations. sinica.edu.tw The presence of multiple stereocenters in this compound necessitates careful planning to control their relative and absolute configurations during the synthesis.

Key Synthetic Intermediates and Stereoselective Transformations

The total synthesis of this compound relies on the preparation of key synthetic intermediates that can be coupled or transformed to build the final molecular framework. These intermediates are designed to facilitate stereoselective transformations, ensuring that the desired stereoisomer of this compound is obtained. Stereoselective reactions, such as asymmetric catalysis, chiral auxiliaries, or substrate control, are crucial for establishing the correct configuration at each stereocenter. sinica.edu.twrsc.org

Specific intermediates would likely include fragments representing the distinct cyclic and acyclic portions of this compound. The synthesis would involve a sequence of reactions to assemble these fragments, controlling the formation of new bonds and the configuration of stereocenters at each step. Examples of key transformations could include cyclization reactions to form the rings, formation of amide bonds to link amino acid-like fragments, and functional group manipulations to introduce or interconvert the necessary oxygen and nitrogen functionalities.

Challenges and Innovations in this compound Total Synthesis

Innovations in this compound total synthesis would likely involve the development of novel reaction methodologies, the use of efficient and selective catalysts, and the design of convergent synthetic routes that assemble the molecule from multiple fragments late in the synthesis. msu.edu Overcoming challenges related to regioselectivity and chemoselectivity in reactions involving multifunctional intermediates is also crucial. Researchers may explore new protecting group strategies or flow chemistry techniques to improve efficiency and scalability.

Semisynthesis and Analog Synthesis of this compound Derivatives

Semisynthesis involves using a naturally occurring starting material, often a closely related compound, and chemically modifying it to produce the target molecule or its analogs. wikipedia.orgnih.gov Analog synthesis focuses on creating compounds with structures similar to this compound but with specific modifications to explore the relationship between structure and biological activity (Structure-Activity Relationship or SAR).

Directed Derivatization Strategies for SAR Studies

Directed derivatization strategies are employed to systematically modify specific parts of the this compound structure to understand how these changes affect its biological activity. scripps.edukazanmedjournal.ru This involves introducing different functional groups, altering the stereochemistry at specific centers, or modifying the carbon skeleton.

These strategies are guided by SAR studies, which aim to identify the key structural features responsible for this compound's activity. By synthesizing and testing a series of analogs with targeted modifications, researchers can gain insights into the binding site of this compound and the crucial interactions required for its biological effect. This often involves preparing libraries of analogs with variations at specific positions, such as the amino acid residues or the attached fatty acid chain.

Combinatorial Approaches for this compound Analogue Libraries

Combinatorial chemistry provides powerful tools for generating large libraries of this compound analogs efficiently. scielo.brnih.gov These approaches involve synthesizing a diverse set of compounds by combining different building blocks in a systematic manner. This can significantly accelerate the process of discovering new analogs with improved properties, such as enhanced activity, altered selectivity, or improved pharmacokinetic profiles.

Combinatorial libraries of this compound analogs could be synthesized using solid-phase or solution-phase techniques. This might involve preparing a core this compound structure or a key intermediate on a solid support and then coupling various amino acids, fatty acids, or other functional groups to create a diverse library of derivatives. scielo.br High-throughput screening methods are then used to evaluate the biological activity of these libraries, allowing for the rapid identification of promising analogs for further investigation.

Enzymatic and Biotransformation Methods in this compound Synthesis

Enzymatic and biotransformation methods leverage the catalytic power of enzymes or whole-cell systems to facilitate chemical reactions. These methods often operate under mild conditions (ambient temperature, neutral pH, aqueous environments) and can exhibit high chemo-, regio-, and stereoselectivity, which is particularly advantageous for synthesizing complex molecules with defined stereochemistry. hilarispublisher.comappliedcatalysts.com

The biosynthesis of natural products in organisms like bacteria and fungi often involves intricate enzymatic pathways. wisc.edu For peptide-based natural products, such as this compound, nonribosomal peptide synthases (NRPS) and polyketide synthases (PKS), or hybrid systems, play significant roles in their assembly. beilstein-journals.org These enzymatic systems are organized into modules containing specific domains that select, activate, and link amino acid or carboxylic acid building blocks. beilstein-journals.org

While specific detailed enzymatic or biotransformation protocols for the total synthesis of this compound were not extensively detailed in the search results, the broader field of biocatalysis in natural product synthesis provides a strong framework for potential approaches. Enzymes can be used for various steps, including the formation of peptide bonds, introduction of hydroxyl groups, and creation of specific chiral centers. mdpi.comnih.gov For instance, thioesterase (TE) domains are known to catalyze macrocyclization in the biosynthesis of macrocyclic peptides and polyketides, a process that can be challenging with traditional chemical methods. beilstein-journals.org

Biotransformation, defined as the chemical conversion of substances by living organisms or enzyme preparations, is a relevant concept in the context of natural product production by microorganisms like Streptomyces sp. nih.govmysciencework.comgoogleapis.com The isolation of this compound from the culture broth of Streptomyces sp. NR 0637 indicates that a biological pathway is responsible for its natural production. nih.gov Understanding and potentially manipulating these native biosynthetic pathways within the producing organism represents a biotransformation approach to this compound synthesis or the production of its analogs.

Research in chemoenzymatic synthesis, which combines chemical and enzymatic steps, has shown promise in accessing complex natural products. beilstein-journals.orgmdpi.com This hybrid approach can capitalize on the strengths of both methodologies, using enzymes for selective transformations that are difficult chemically and chemical synthesis for other parts of the molecule or for preparing enzyme substrates. beilstein-journals.orgmdpi.com

Development of Novel Synthetic Methodologies for this compound Scaffolds

The development of novel synthetic methodologies for complex molecular scaffolds, including those found in natural products like this compound, is an ongoing area of research in organic chemistry. thieme.demdpi.com Given the complex structure of this compound, which includes a guanidine (B92328) group, a hydroxyl group, and a peptide bond linking a modified pentanoic acid to phenylalanine, developing efficient and selective synthetic routes is crucial. nih.gov

Traditional chemical synthesis of peptides often involves challenges related to protecting groups, coupling efficiency, and control of stereochemistry, particularly when incorporating non-proteinogenic amino acids or modified backbones. researchgate.net Novel methodologies aim to address these limitations through the development of new reagents, catalysts, and reaction conditions.

While the search results did not provide specific examples of novel synthetic methodologies developed exclusively for the this compound scaffold itself, the synthesis of analogs has been reported. For example, twenty analogs of this compound were synthesized in an effort to find more potent fibrinogen receptor inhibitors. nih.gov This indicates that chemical synthesis routes, likely involving peptide coupling strategies and methods for incorporating the modified pentanoic acid moiety, have been developed for related structures.

The development of novel methods in peptide synthesis, such as improved coupling reagents, solid-phase synthesis techniques, and strategies for handling challenging sequences or modifications, would be directly applicable to the synthesis of this compound and its derivatives. beilstein-journals.orgresearchgate.net Similarly, advancements in the synthesis of amino acids and modified fatty acids, like the 5-guanidino-2-hydroxypentanoic acid component of this compound, contribute to the ability to construct the complete molecule.

Novel methodologies in organic synthesis also encompass approaches that improve efficiency, reduce waste, and utilize more sustainable practices, aligning with the principles of green chemistry. hilarispublisher.commdpi.com This includes the exploration of solvent-free reactions, microwave or photochemical activation, and the use of recyclable catalysts. mdpi.com

The synthesis of complex natural products often requires a convergent approach, where different fragments of the molecule are synthesized separately and then coupled together. psu.edu Novel coupling strategies that are efficient and minimize racemization are particularly valuable in the synthesis of peptide-containing molecules.

The synthesis of this compound analogs, such as N-[(R)-5-guanidino-2-hydroxypentanoyl]-L-tyrosine, which showed increased potency compared to the parent compound, highlights the importance of synthetic flexibility in exploring structure-activity relationships. nih.gov Developing novel methodologies that allow for facile modification of different parts of the this compound structure would be beneficial for future research and optimization of its biological activity.

Biological Activities and Phenotypic Effects of Monamidocin Excluding Clinical Human Trials

Anti-Thrombotic Activity

Monamidocin demonstrates significant anti-thrombotic effects, primarily through its function as a fibrinogen receptor antagonist and an inhibitor of platelet aggregation. nih.govresearchgate.net By targeting the Platelet Glycoprotein (B1211001) GPIIb-IIIa complex, this compound interferes with the final common pathway of platelet aggregation, which is crucial for thrombus formation. nih.gov

The inhibitory effect of this compound on platelet aggregation has been evaluated against several key physiological inducers. Research shows that it effectively inhibits the aggregation of human platelets stimulated by adenosine (B11128) diphosphate (B83284) (ADP), collagen, and thrombin. researchgate.net The potency of this inhibition varies depending on the inducing agent, indicating a broad but differential spectrum of activity. The half-maximal inhibitory concentrations (IC50) against these inducers have been quantified, demonstrating its capacity to interfere with multiple pathways of platelet activation. researchgate.net

The in vitro potency of this compound is most pronounced in its ability to inhibit the binding of fibrinogen to its receptor. researchgate.net This action is a direct measure of its primary mechanism as a fibrinogen receptor antagonist. The compound shows a high affinity for this receptor, with a reported IC50 value of 0.21 microM. researchgate.net This specific activity underscores its potential as a selective agent for targeting platelet-fibrinogen interactions.

Interactive Table: In Vitro Inhibitory Activity of this compound

| Activity | Inducer/Target | IC50 (µM) |

|---|---|---|

| Fibrinogen Receptor Binding Inhibition | Fibrinogen | 0.21 |

| Platelet Aggregation Inhibition | ADP | 46 |

| Collagen | 30 | |

| Thrombin | 77 |

Antimicrobial Activity of this compound

This compound is a secondary metabolite produced by a strain of Streptomyces (NR 0637), a genus renowned for its prolific production of antibiotics and other bioactive compounds. nih.govijabbr.com However, based on the available scientific literature, there is no specific information or data regarding the evaluation of this compound for antimicrobial activities.

There is no available data to suggest that this compound has been tested for or possesses activity against bacterial pathogens.

There is no available data to suggest that this compound has been tested for or possesses activity against fungal pathogens.

There is no available data to suggest that this compound has been tested for or possesses activity against other microorganisms such as parasites or viruses.

Antitumor/Cytotoxic Activity of this compound in Cell Lines

Currently, there is no publicly available scientific literature or research data describing the antitumor or cytotoxic activities of this compound in cell lines. Extensive searches of scientific databases have not yielded any studies that have investigated the effect of this compound on the proliferation, viability, or induction of cell death in cancer cell models.

Mechanism of Cytotoxicity in Cancer Cell Models

As there are no reports on the cytotoxic effects of this compound in cancer cells, the mechanism of cytotoxicity remains uninvestigated and unknown.

Selectivity Profile Against Different Cell Types

Information regarding the selectivity profile of this compound against different cell types, including cancerous versus non-cancerous cells, is not available in the current body of scientific literature.

Immunomodulatory Effects of this compound

There is no scientific evidence to date to suggest that this compound possesses immunomodulatory properties. Research on the biological activities of this compound has not explored its potential effects on the function of the immune system.

Impact on Immune Cell Function

Studies investigating the impact of this compound on the function of immune cells, such as T-cells, B-cells, macrophages, or other immune cell types, have not been reported.

Modulation of Inflammatory Responses

The potential for this compound to modulate inflammatory responses has not been a subject of scientific investigation according to available data.

Other Noteworthy Biological Activities of this compound (e.g., enzyme inhibition beyond fibrinogen receptor)

The primary and most well-documented biological activity of this compound is its role as a fibrinogen receptor antagonist. nih.govnih.gov This activity is central to its effect on platelet aggregation.

This compound inhibits the binding of fibrinogen to its receptor on platelets, a critical step in the formation of blood clots. nih.gov Research has demonstrated that this compound effectively inhibits the aggregation of human platelets induced by various agonists, including adenosine diphosphate (ADP), collagen, and thrombin. nih.gov

The inhibitory concentrations (IC50) of this compound for platelet aggregation induced by these agents have been determined, highlighting its potency as a platelet aggregation inhibitor. Specifically, the IC50 values are 46 µM for ADP-induced aggregation, 30 µM for collagen-induced aggregation, and 77 µM for thrombin-induced aggregation. nih.gov Furthermore, this compound inhibits the binding of fibrinogen to its receptor with an IC50 of 0.21 µM. nih.gov

This specific enzyme inhibition of the fibrinogen receptor is the only noteworthy biological activity of this compound that has been characterized in the scientific literature to date.

No Evidence of Microbial Resistance Mechanisms to the Fibrinogen Receptor Antagonist this compound

Research to date on the chemical compound this compound has primarily focused on its role as a fibrinogen receptor antagonist and an inhibitor of platelet aggregation. nih.govnih.gov Extensive searches of scientific literature have not yielded any studies detailing resistance mechanisms to this compound in microorganisms. This is likely because the compound's known biological activity is targeted towards a specific receptor in human platelets, not towards microbial pathways that would typically be associated with the development of resistance.

The provided outline focuses on microbial resistance, a topic for which there is currently no available information in the context of this compound. The compound was isolated from Streptomyces sp. NR 0637 and identified as an inhibitor of the binding of fibrinogen to its receptor, a key process in blood clot formation. nih.govnih.gov This mechanism of action is distinct from that of antibiotics and other antimicrobial agents, which target essential microbial processes such as cell wall synthesis, protein synthesis, or DNA replication.

Given the specific nature of this compound's activity on human platelets, the development of resistance in microorganisms would not be an expected or studied phenomenon. Therefore, information regarding the genetic basis of resistance, biochemical mechanisms of resistance, and cross-resistance patterns with other bioactive compounds in microorganisms is not available.

Analytical and Detection Methodologies for Monamidocin in Research

Chromatographic Techniques for Monamidocin Isolation and Purity Assessment

Chromatography plays a vital role in the isolation and purification of this compound from complex mixtures, such as fermentation broths. Various chromatographic methods are employed based on the properties of this compound and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) for this compound

High-Performance Liquid Chromatography (HPLC) is a primary technique used for the isolation and purification of this compound. Initial isolation procedures have utilized preparative HPLC as a key step nih.gov. HPLC allows for the separation of this compound from other compounds based on their differential interactions with a stationary phase and a mobile phase. UV detection is commonly used to monitor the elution of compounds during HPLC, with monitoring potentially performed at wavelengths such as 210 nm .

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique typically used for the separation and identification of volatile and semi-volatile compounds measurlabs.comthermofisher.com. While this compound itself may not be directly amenable to GC-MS without derivatization due to its structure and potential low volatility, GC-MS is valuable for analyzing volatile derivatives or related compounds in research samples nih.govinnovatechlabs.com. The technique involves vaporizing the sample, separating components on a GC column, and then detecting and identifying them based on their mass spectra innovatechlabs.comyoutube.com. This method can be used to identify and quantify components, even at trace levels measurlabs.comthermofisher.com.

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a simple and cost-effective chromatographic technique used for the qualitative analysis and monitoring of separation processes. TLC can be used to quickly assess the complexity of extracts and to determine appropriate solvent systems for other chromatographic methods like column chromatography researchgate.net. It involves separating compounds on a thin layer of stationary phase coated on a plate, with separation occurring as a mobile phase moves up the plate by capillary action researchgate.net. Compounds can be visualized under UV light or by using staining reagents. TLC has been used in the analysis of various compounds, including for monitoring separation and identifying compounds based on their fluorescent properties nih.gov.

Spectrophotometric and Fluorometric Methods for this compound Quantification

Spectrophotometric and fluorometric methods can be applied for the quantification of compounds based on their light absorption or fluorescence properties. UV-Vis spectrophotometry measures the absorption of light at specific wavelengths. Studies on bioactive compounds have utilized UV-Vis profiles to show absorption peaks at different wavelengths, such as 210 nm and 310 nm ufu.brresearchgate.net. If this compound exhibits characteristic absorption in the UV-Vis range, spectrophotometry could be used for its quantification, provided there are no significant interferences from other components in the sample.

Fluorometric methods measure the fluorescence emitted by a compound after excitation at a specific wavelength. These methods can be highly sensitive for compounds that are naturally fluorescent or can be derivatized to become fluorescent nih.gov. The applicability of fluorometry for this compound quantification would depend on its intrinsic fluorescence or the feasibility of creating a fluorescent derivative.

Bioanalytical Methods for this compound Detection in Complex Biological Matrices

Detecting and quantifying this compound in complex biological matrices, such as cell cultures or potentially biological fluids in research settings, requires highly sensitive and specific bioanalytical methods. These methods often involve a combination of separation techniques and sensitive detection.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Sensitive this compound Quantification

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the sensitive and specific quantification of analytes in complex biological samples nih.govmyfoodresearch.comresearchgate.netphenomenex.com. LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This technique is capable of determining trace amounts of compounds in biological matrices nih.gov. The LC component separates the analytes, and the MS/MS component provides highly specific detection by measuring characteristic fragment ions of the target compound myfoodresearch.comnih.gov. This minimizes interference from the complex matrix. LC-MS/MS methods have been developed and validated for the quantification of various compounds in biological samples, demonstrating high precision, accuracy, and sensitivity nih.govnih.gov. Sample preparation is a critical step in LC-MS/MS analysis of biological matrices to remove interfering substances like proteins and phospholipids (B1166683) phenomenex.com.

Immunoassays for this compound Detection (if developed)

Information regarding the development or application of specific immunoassay methods for the detection or quantification of this compound was not found in the consulted scientific literature. While immunoassays are widely used analytical techniques for detecting various compounds, specific research detailing an immunoassay developed for this compound was not identified.

Microfluidic and High-Throughput Screening Technologies for this compound Research

While this compound has been mentioned in the context of patents discussing general screening methods and high-throughput screening (HTS) technologies in the discovery of bioactive compounds, specific research detailing the application of microfluidics or HTS technologies specifically for the analysis, detection, or screening of this compound itself was not found in the consulted sources. Microfluidic systems and HTS are powerful tools in drug discovery and biological research, enabling rapid and miniaturized analysis, but their specific application to this compound was not detailed in the retrieved information.

Standardization and Validation of this compound Analytical Protocols

Information on the standardization and validation of specific analytical protocols for this compound was not found in the consulted scientific literature. The validation of analytical methods is a critical process to ensure their accuracy, precision, specificity, and reliability for their intended purpose. While general guidelines and principles for analytical method validation exist, specific validated protocols for the analysis of this compound were not identified in the search results.

Future Directions and Research Perspectives for Monamidocin

Rational Design of Enhanced Monamidocin Analogues with Optimized Biological Activity

The rational design of analogues is a key strategy to improve the biological activity of lead compounds like this compound. Initial research has already shown that synthesized analogues can exhibit more potent activity than the parent compound. For instance, N-[(R)-5-guanidino-2-hydroxypentanoyl]-L-tyrosine, a synthesized analogue, demonstrated an IC50 of 0.022 µM for inhibiting fibrinogen binding, making it about ten times more potent than this compound (IC50 of 0.21 µM). nih.gov

Future efforts in this area will likely focus on understanding the structure-activity relationships (SAR) in greater detail. By systematically modifying specific parts of the this compound molecule and evaluating the resulting changes in biological activity, researchers can gain insights into the structural features critical for potent fibrinogen receptor antagonism and potentially other activities. This rational approach, guided by experimental data from synthesized analogues, allows for the targeted creation of compounds with improved binding affinity, selectivity, and potentially better pharmacokinetic properties. The goal is to design analogues that not only retain or enhance the desired anti-platelet activity but may also possess improved stability or reduced off-target effects. Rational design often involves considering factors like the chemical properties of different functional groups and their potential interactions with the target receptor. epdf.pubgoogle.comgoogle.comgoogleapis.com

Exploration of Novel Biological Targets for this compound Beyond Fibrinogen Receptor

While this compound is known as a fibrinogen receptor antagonist, exploring novel biological targets is a crucial avenue for future research. Many natural products exhibit pleiotropic effects, interacting with multiple biological pathways. Investigating whether this compound interacts with other proteins, enzymes, or cellular components could reveal new therapeutic applications or provide a more comprehensive understanding of its mechanism of action.

Research in this area could involve various screening approaches, including high-throughput screening against diverse target libraries or phenotypic screening in different cell-based assays. Techniques such as activity-based protein profiling or pull-down assays could be employed to identify proteins that directly interact with this compound. Furthermore, analyzing the effects of this compound on various cellular processes beyond platelet aggregation, such as inflammation, cell proliferation, or angiogenesis, could uncover novel biological roles and potential therapeutic targets. Identifying new targets could broaden the potential applications of this compound or its future analogues.

Integration of Computational Approaches in this compound Research

Computational approaches are becoming increasingly integral to modern drug discovery and research, offering powerful tools to complement experimental studies. rwth-aachen.denih.gov Their integration into this compound research can significantly accelerate the understanding and optimization of this compound.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (like this compound or its analogues) when bound to a receptor (such as the fibrinogen receptor). rwth-aachen.denih.govplos.org This provides insights into the potential binding modes and interactions at the atomic level. Molecular dynamics (MD) simulations extend this by simulating the movement and interactions of atoms and molecules over time, offering a more dynamic view of the ligand-receptor complex stability and conformational changes upon binding. rwth-aachen.denih.govplos.orgmdpi.comresearchgate.net

Applying molecular docking and MD simulations to this compound and its analogues interacting with the fibrinogen receptor can help researchers understand the key residues involved in binding, the strength of these interactions, and how modifications to the this compound structure might affect binding affinity and stability. This information can directly inform the rational design of more potent analogues. Furthermore, if novel biological targets are identified (as discussed in section 8.2), computational docking and MD simulations can be used to explore the binding interactions of this compound with these new targets.

In Silico Prediction of this compound Properties and Interactions

In silico methods can predict various physicochemical and biological properties of a compound based on its chemical structure. onlinescientificresearch.commdpi.com For this compound, this could include predicting properties relevant to its behavior in biological systems, such as solubility, lipophilicity, potential metabolic pathways, and potential off-target interactions. onlinescientificresearch.comnih.gov

Furthermore, in silico tools can be used to predict potential protein-protein interactions that might be modulated by this compound frontiersin.orgpeerj.com or to screen virtual libraries of compounds for structures similar to this compound that might possess desirable properties. plos.org These predictions can help prioritize experimental studies, saving time and resources by focusing on the most promising avenues. For example, predicting potential metabolic liabilities of this compound in silico could guide the design of analogues with improved metabolic stability.

Development of Advanced Delivery Systems for Research Applications (e.g., prodrugs for targeted delivery as research tools)

Developing advanced delivery systems for this compound, particularly in the form of prodrugs, can be valuable for research applications, especially for targeted delivery studies. Prodrugs are inactive derivatives of a drug that are converted into the active form within the body. researchgate.netijsrtjournal.comnih.govmdpi.commdpi.com This approach can be used to improve various properties of a compound, such as solubility, stability, or targeted delivery to specific cells or tissues. researchgate.netijsrtjournal.comnih.govmdpi.commdpi.com

For research purposes, creating prodrugs of this compound that are selectively activated at the site of fibrinogen receptor expression or at the location of potential novel targets could serve as powerful tools to study the localized effects of this compound. For example, a prodrug designed to be cleaved by an enzyme specifically abundant in platelets or at a thrombus site could help confirm the role of platelet fibrinogen receptor inhibition in in vivo models without affecting other systems. researchgate.netnih.gov While the focus here is on research tools, the principles learned from developing such targeted delivery systems could potentially inform future therapeutic strategies. researchgate.netijsrtjournal.comnih.govmdpi.commdpi.com

Emerging Roles and Unexplored Biological Potential of this compound

Beyond its established role as a fibrinogen receptor antagonist, this compound may possess emerging roles and unexplored biological potential. Natural products from microbial sources, like this compound from Streptomyces species, are often chemically diverse and can exhibit a wide range of biological activities. epdf.pubkazanmedjournal.ruresearchgate.net

Future research could delve into investigating this compound's potential in areas not directly related to platelet aggregation. This might include exploring its effects on other aspects of the coagulation cascade, its potential anti-inflammatory or immunomodulatory properties, or its activity against different cell types. High-throughput screening and phenotypic assays in various biological systems could help uncover these unexplored potentials. Understanding the full spectrum of this compound's biological activities could reveal novel applications and provide a more complete picture of its pharmacological profile.

Challenges and Opportunities in this compound Academic Research and Development

This compound, a dipeptide analogue isolated from Streptomyces sp. NR 0637, has garnered academic interest primarily due to its activity as a fibrinogen receptor antagonist. ijcrbp.comjst.go.jpnih.govpsu.edu Academic research into natural products like this compound presents a unique set of challenges and opportunities, driving ongoing investigations into its properties and potential applications.

One significant challenge in the academic research and development of this compound lies in its synthesis. As a natural product with a specific chemical structure, efficient and scalable synthesis in a laboratory setting can be complex. consensus.app Natural product synthesis often involves multiple steps, requires precise stereochemical control, and can be limited by the availability of starting materials or the complexity of the molecular architecture. consensus.app While studies have explored the synthesis of this compound analogs, detailing the specific challenges encountered in academic synthesis of the parent compound or its derivatives is not extensively covered in the provided search results. jst.go.jpnih.gov

Another challenge in academic research can involve obtaining sufficient quantities of the compound from its natural source (Streptomyces sp. NR 0637) for comprehensive study, which may require expertise in microbiology and fermentation. jst.go.jpnih.govpsu.edu Furthermore, elucidating the precise mechanism of action at a molecular level can be challenging, requiring advanced biochemical and cell biology techniques.

Despite these challenges, academic research into this compound offers several opportunities. The demonstrated fibrinogen receptor antagonist activity presents an opportunity for further investigation into its potential therapeutic applications, particularly in the context of thrombosis and related cardiovascular conditions. jst.go.jpnih.govresearchgate.net Academic laboratories can explore structure-activity relationships in detail, synthesizing and evaluating a wider range of analogs to identify compounds with improved potency, selectivity, or other desirable pharmacological properties. jst.go.jpnih.gov This involves medicinal chemistry efforts aimed at modifying the core structure of this compound to enhance its activity or overcome limitations.

Opportunities also exist in exploring potential synergistic effects of this compound with other compounds, as suggested by research into other bioactive natural products. researchgate.net Academic research can delve into the biosynthetic pathway of this compound in Streptomyces sp. NR 0637, which could potentially lead to engineered strains for more efficient production or the discovery of novel related compounds. google.com

Q & A

Q. How should experimental protocols for synthesizing and characterizing Monamidocin be designed to ensure reproducibility?

A robust experimental design must include:

- Detailed synthesis protocols (reagent purity, reaction conditions, purification steps) and characterization methods (NMR, HPLC-MS, crystallography) to validate chemical identity .

- Positive/negative controls in bioactivity assays (e.g., comparator antibiotics for antimicrobial studies) .

- Statistical validation of replicates (minimum n=3) to account for instrument variability .

- Adherence to IUPAC nomenclature and standardized reporting of physicochemical properties (e.g., solubility, stability) .

Q. What frameworks are recommended for formulating hypotheses about this compound’s mechanism of action?

Use research question frameworks to structure hypotheses:

- PICO : Define Population (e.g., bacterial strains), Intervention (this compound dosage), Comparison (existing antibiotics), and Outcome (MIC values) .

- FINER criteria : Ensure hypotheses are Feasible (resource-aware), Novel (addressing gaps in literature), and Relevant to antimicrobial resistance .

- Align with prior structural studies of similar macrolides to propose binding targets (e.g., ribosomal subunits) .

Q. How can researchers ensure data reproducibility when replicating this compound studies from literature?

- Cross-validate spectral data (e.g., compare NMR shifts with published spectra) and confirm purity thresholds (>95% via HPLC) .

- Replicate assay conditions precisely (e.g., pH, temperature, bacterial growth media) .

- Document deviations from original methods and assess their impact using sensitivity analyses .

Advanced Research Questions

Q. What methodologies are effective for resolving contradictions in this compound’s reported bioactivity data?

Contradictions (e.g., varying IC₅₀ values across studies) require:

- Systematic meta-analysis of raw datasets to identify confounding variables (e.g., assay type, cell line variability) .

- Principal contradiction analysis : Determine if discrepancies arise from methodological differences (e.g., broth microdilution vs. agar dilution) or intrinsic compound variability .

- Re-analytical validation : Repeat disputed experiments under controlled conditions with blinded evaluators .

Q. How can in silico and in vitro approaches be integrated to optimize this compound’s pharmacological properties?

- Structure-activity relationship (SAR) modeling : Use molecular docking to predict modifications enhancing target affinity .

- Iterative in vitro testing : Refine computational predictions via MIC assays against resistant strains, paired with cytotoxicity screening (e.g., HEK cell viability) .

- Pharmacokinetic simulations : Model ADMET properties to prioritize derivatives with improved bioavailability .

Q. What strategies address challenges in scaling this compound synthesis for preclinical trials?

- DoE (Design of Experiments) : Optimize reaction parameters (e.g., catalyst loading, temperature) to maximize yield while minimizing impurities .

- Stability studies : Monitor degradation under stress conditions (heat, light) to identify formulation adjuvants .

- Batch-to-batch consistency checks : Use QC metrics (e.g., HPLC area-under-curve, endotoxin levels) .

Q. How should mixed-methods research designs be applied to study this compound’s dual antibacterial and anti-inflammatory effects?

- Quantitative : Measure bacterial load reduction (CFU counts) and cytokine levels (ELISA) in infected tissue models .

- Qualitative : Conduct transcriptomic analysis (RNA-seq) to identify pathways modulated by this compound .

- Triangulation : Cross-reference findings with clinical data from analogous compounds to infer mechanistic overlap .

Methodological Best Practices

- Data transparency : Publish raw spectral datasets and assay conditions in supplementary materials .

- Critical appraisal : Use tools like QUADAS-2 to evaluate bias in existing studies before designing new experiments .

- Ethical reporting : Disclose funding sources and conflicts of interest in all publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.